N,O-dimethyl-N-phenylhydroxylamine

Catalog No.
S13630641
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,O-dimethyl-N-phenylhydroxylamine

Product Name

N,O-dimethyl-N-phenylhydroxylamine

IUPAC Name

N-methoxy-N-methylaniline

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-9(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

WMTJSRRNAJDUNE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)OC

N,O-dimethyl-N-phenylhydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenyl ring, with two methyl groups on the nitrogen atom. Its molecular formula is C9H13N2OC_9H_{13}N_2O, and it has a molecular weight of approximately 165.21 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

: The compound exhibits photochemical properties, undergoing disproportionation under UV light, leading to the cleavage of the N–O bond. This reaction is facilitated by hydrogen bonding interactions .
  • Nitrosation: N,O-dimethyl-N-phenylhydroxylamine can react with nitrous acid or alkyl nitrites to form N-nitroso derivatives, which are often used in further synthetic applications.
  • The synthesis of N,O-dimethyl-N-phenylhydroxylamine can be achieved through several methods:

    • Reduction of Nitrobenzene: Nitrobenzene can be reduced to phenylhydroxylamine using zinc dust in an alcohol-water mixture. The phenylhydroxylamine can then be methylated using dimethyl sulfate or methyl iodide to yield N,O-dimethyl-N-phenylhydroxylamine .
    • Direct Alkylation: Another method involves the direct alkylation of phenylhydroxylamine with dimethyl sulfate in the presence of a base like sodium hydroxide.
    • Photochemical Synthesis: Utilizing light to drive the reaction may also be a viable method for synthesizing this compound from simpler precursors.

    N,O-dimethyl-N-phenylhydroxylamine finds applications in various fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Analytical Chemistry: The compound can be used as a reagent for detecting aldehydes and ketones due to its ability to form stable derivatives.
    • Research Tool: It is utilized in studies related to redox reactions and mechanisms involving hydroxylamines.

    Interaction studies involving N,O-dimethyl-N-phenylhydroxylamine focus primarily on its reactivity with various substrates and its role as a reducing agent. Research has indicated that it can interact with metal ions, influencing catalysis and redox processes. Furthermore, its interaction with biological molecules could provide insights into its potential therapeutic effects.

    Several compounds share structural features with N,O-dimethyl-N-phenylhydroxylamine. Here are some notable examples:

    Compound NameStructure FeaturesUnique Characteristics
    N-PhenylhydroxylaminePhenolic structure without methyl groupsUsed primarily as an intermediate in various syntheses
    N,N-DimethylhydroxylamineTwo methyl groups on nitrogenExhibits different reactivity patterns compared to N,O-dimethyl-N-phenylhydroxylamine
    N,N-DiethylhydroxylamineEthyl groups instead of methylSimilar applications but differing solubility and reactivity
    Cupferron (N-nitroso-phenylhydroxylamine)Nitroso derivativeHas distinct properties related to its nitroso group

    N,O-dimethyl-N-phenylhydroxylamine stands out due to its unique combination of methyl substitution on nitrogen and its phenolic structure, which influences its reactivity and potential applications compared to other hydroxylamines.

    XLogP3

    2.4

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    137.084063974 g/mol

    Monoisotopic Mass

    137.084063974 g/mol

    Heavy Atom Count

    10

    Dates

    Last modified: 08-10-2024

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